Alosetron-d3 Hydrochloride

Description

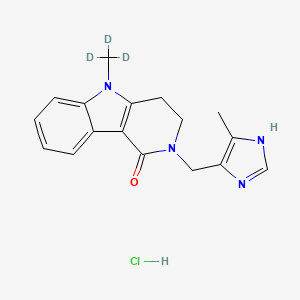

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQZOVOVDSGJH-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675546 | |

| Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189919-71-8 | |

| Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Alosetron-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Alosetron-d3 Hydrochloride. This compound is the deuterated form of Alosetron Hydrochloride, a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist.[1] It is primarily used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS in research and clinical settings.[1] Understanding its fundamental properties is critical for method development, formulation, and stability assessment.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized in the table below. Data for the non-deuterated form, Alosetron Hydrochloride, are included for properties like melting point and solubility, as deuterium labeling results in a negligible difference in these macroscopic characteristics.

| Property | Value | References |

| Chemical Name | 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Hydrochloride | [2] |

| Molecular Formula | C₁₇H₁₆D₃ClN₄O | [2][3][4] |

| Molecular Weight | 333.83 g/mol | [1][2][3][4] |

| CAS Number | 1189919-71-8 | [1][2][4] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 288-291 °C (for Alosetron HCl) | [5][6] |

| Purity | ≥99.0% | [7] |

Solubility Profile

The solubility of Alosetron Hydrochloride is highly dependent on the pH of the medium.[8] As a compound with basic functional groups, its aqueous solubility significantly decreases as the pH increases above its pKa, where the molecule becomes less ionized.[8] This is a critical consideration for developing analytical methods and understanding its behavior in biological systems.

| Solvent/Medium | Solubility | References |

| Water | 61 mg/mL | [8][9][10] |

| 0.1M Hydrochloric Acid | 42 mg/mL | [8][9][10] |

| Phosphate Buffer (pH 6.0) | 0.3 mg/mL | [8][9][10] |

| Phosphate Buffer (pH 8.0) | < 0.1 mg/mL | [8][9][10] |

| DMSO | ~20 mg/mL | [8] |

| Ethanol | ~0.5 mg/mL | [8] |

Stability Profile

Forced degradation studies on Alosetron Hydrochloride indicate that it is a relatively stable compound under acidic, neutral, thermal, and photolytic conditions.[8] However, it is susceptible to degradation under basic (alkaline hydrolysis) and oxidative stress.[8]

-

Recommended Storage (Solid): -20°C, sealed, away from moisture.[1]

-

Recommended Storage (In Solvent): -80°C for up to 6 months; -20°C for up to 1 month.[1] Aqueous solutions are not recommended for storage beyond one day; fresh solutions should be prepared for experiments.[8]

Mechanism of Action: 5-HT3 Receptor Antagonism

Alosetron is a potent and selective antagonist of 5-HT3 receptors, which are ligand-gated ion channels located on enteric neurons within the gastrointestinal (GI) tract.[9][11][12] In conditions like diarrhea-predominant irritable bowel syndrome (IBS-D), abnormal serotonin signaling is believed to cause symptoms.[11] Activation of 5-HT3 receptors regulates visceral pain, colonic transit, and GI secretions.[9][12] By blocking these receptors, Alosetron inhibits the depolarization of enteric neurons, thereby slowing gastrointestinal transit and reducing the perception of visceral pain.[11][13]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are based on standard pharmaceutical industry practices.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, which is considered the gold standard for measuring thermodynamic solubility.[14]

Methodology:

-

Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[15]

-

Addition of API: Add an excess amount of this compound solid to a stoppered flask containing a known volume of the buffer. The amount should be sufficient to ensure a suspension remains after equilibrium is reached.[14]

-

Equilibration: Place the flasks in a mechanical shaker or agitator set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[16] Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) sufficient to reach equilibrium. Preliminary studies should establish the time required to reach a plateau in concentration.[15]

-

Sampling and Separation: After equilibration, allow the suspension to settle briefly. Withdraw an aliquot of the supernatant. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm) to separate the dissolved API from the excess solid.[14]

-

Analysis: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Verification: After sampling, visually confirm that excess solid API remains in the flask to ensure that the solution was indeed saturated.[14] The pH of the final suspension should also be measured.[14]

-

Replication: The experiment should be performed at a minimum of three replicates for each pH condition.[16]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa of ionizable drug substances.[17][18]

Methodology:

-

Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically purified water, to a known concentration (e.g., 1 mM).[17]

-

Apparatus Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17] Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.

-

Titration: Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic salt like a hydrochloride) into the solution.

-

Data Collection: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording both the pH and the cumulative volume of titrant added.[17]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the inflection point of this sigmoid curve. The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[18]

-

Replication: Perform a minimum of three titrations to ensure the reliability and precision of the result.[17]

Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods, as outlined in ICH guidelines.[19][20]

Methodology:

-

Sample Preparation: Prepare multiple samples of this compound, both as a solid and in solution.

-

Stress Conditions: Subject the samples to a variety of stress conditions as recommended by ICH guideline Q1A(R2).[19] These typically include:

-

Acid Hydrolysis: e.g., 0.1 M HCl at an elevated temperature.

-

Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.

-

Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid drug substance to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm specificity.

-

Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products. The goal is to achieve a target degradation of 5-20% to ensure the degradation pathways are adequately explored.[19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alosetron [drugfuture.com]

- 7. biocompare.com [biocompare.com]

- 8. benchchem.com [benchchem.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]

- 12. drugs.com [drugs.com]

- 13. Alosetron - Wikipedia [en.wikipedia.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 20. ema.europa.eu [ema.europa.eu]

Alosetron-d3 Hydrochloride: A Technical Guide to Certificate of Analysis Parameters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) parameters for Alosetron-d3 Hydrochloride. This compound is the deuterated form of Alosetron Hydrochloride, a potent and selective 5-HT3 receptor antagonist. The stable isotope-labeled version is crucial as an internal standard in quantitative bioanalytical assays, such as those utilizing liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Alosetron in biological matrices. This guide details the key quality attributes, analytical methodologies, and includes diagrams to illustrate workflows and pathways, serving as a vital resource for researchers and professionals in drug development.

Core Certificate of Analysis Parameters

A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following table summarizes the essential quantitative parameters and their typical specifications.

| Parameter | Specification | Method |

| Appearance | Off-white to light yellow solid | Visual Inspection |

| Molecular Formula | C17H16D3ClN4O | --- |

| Molecular Weight | 333.83 g/mol | Mass Spectrometry |

| Identity (¹H-NMR) | Conforms to structure | ¹H-NMR Spectroscopy |

| Identity (Mass Spec) | Conforms to structure | Mass Spectrometry (MS) |

| Chemical Purity (HPLC) | ≥98.0%[1] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry (MS) |

| Water Content | ≤1.0% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> requirements | Headspace Gas Chromatography (GC-HS) |

| Solubility | Soluble in Water (33.33 mg/mL)[2] | Visual Inspection |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the quality parameters of this compound. The following sections describe the typical experimental protocols for the key analyses cited in the CoA.

Identity and Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-deuterated Alosetron and other organic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.02 M ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 218 nm.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Procedure: The sample solution is injected into the HPLC system. The retention time and peak area of Alosetron-d3 are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in full scan mode over a mass range that includes the expected molecular ions of Alosetron-d3 and any potential unlabeled or partially labeled species.

-

Analysis: The molecular weight is confirmed by the presence of the [M+H]⁺ ion at the expected m/z. Isotopic enrichment is determined by comparing the relative intensities of the ion peaks corresponding to the fully deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of the molecule.

Water Content by Karl Fischer Titration

This method quantifies the amount of water present in the this compound sample.

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Reagent: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).

-

Sample Preparation: A known weight of the this compound is dissolved in a suitable anhydrous solvent.

-

Procedure: The sample solution is titrated with the Karl Fischer reagent. The endpoint is reached when all the water in the sample has reacted with the iodine in the reagent. The water content is then calculated based on the amount of reagent consumed.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify any residual organic solvents that may be present from the synthesis and purification processes, in accordance with USP <467> guidelines.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

-

Column: A capillary column suitable for residual solvent analysis (e.g., G43 phase).

-

Sample Preparation: A weighed amount of this compound is placed in a headspace vial and dissolved or suspended in a suitable solvent (e.g., dimethyl sulfoxide).

-

Procedure: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase. A sample of the headspace gas is then injected into the GC. The retention times and peak areas of any detected solvents are compared to those of known solvent standards for identification and quantification.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

References

The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose. However, the accuracy of LC-MS can be compromised by several factors, including sample loss during preparation, instrument variability, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS), with deuterium-labeled compounds being the most widely adopted, is the cornerstone of robust and reliable quantitative analysis. This technical guide provides a comprehensive overview of the principles, applications, advantages, and critical considerations for using deuterated internal standards to ensure the highest data integrity in mass spectrometry-based quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of deuterated internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte (the deuterated standard) is added to every sample, calibrator, and quality control sample at the earliest stage of the sample preparation process.[1] This "spiked" standard is chemically and physically almost identical to the analyte.[1] Consequently, it experiences the same variations throughout the analytical workflow, from extraction and potential degradation to chromatographic separation and ionization.[2][3]

Quantification is not based on the absolute signal of the analyte but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement provides a level of accuracy and precision that is difficult to achieve with other quantification strategies.[2]

Advantages of Employing Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:

-

Mitigation of Matrix Effects: Biological matrices are complex, containing numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3] Because a deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects.[4] This allows for effective normalization of the analyte signal, leading to more accurate quantification.[5]

-

Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. Since the deuterated standard is added at the beginning, it experiences the same losses as the analyte. The constant ratio between the analyte and the internal standard is maintained, ensuring that the calculated concentration remains accurate.[2][5]

-

Improved Accuracy and Precision: By compensating for both matrix effects and sample processing variability, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays.[3] This is crucial for regulated bioanalysis in drug development, where high data quality is mandatory.

-

Enhanced Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions, leading to better inter-assay and inter-laboratory reproducibility.

Data Presentation: The Quantitative Impact

The superiority of deuterated internal standards is demonstrated in the following tables, which summarize experimental data from studies comparing different internal standard strategies.

| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |

| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (CV%) | 2.7% - 5.7% | [6] |

| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | [6] | ||

| Kahalalide F | Stable Isotope Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) | [6][7] |

| Analog (Butyric acid analogue) | - | [6][7] | ||

| Stable Isotope Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | [6][7] | |

| Analog (Butyric acid analogue) | 96.8% | [6][7] | ||

| Imidacloprid (in different cannabis matrices) | Deuterated Analogue | Accuracy (%) | Within 25% | [8] |

| (No Internal Standard) | Differ by >60% | [8] | ||

| Deuterated Analogue | RSD (%) | < 20% | [8] | |

| (No Internal Standard) | > 50% | [8] |

Table 1: Comparison of Deuterated vs. Analog Internal Standards. This table clearly illustrates the improved precision (lower %CV and variance) and accuracy (mean bias closer to 100%) achieved when using a deuterated internal standard compared to a structural analog.

| Analyte Type | Matrix | Recovery Range (%) | Matrix Effect Range (%) | Key Observation |

| Endocannabinoids and analogues | Human Cerebrospinal Fluid (CSF) | 61.5% - 114.8% | 24.4% - 105.2% | Despite major matrix effects observed for several analytes, the use of deuterated internal standards ensured quantification accuracy. |

Table 2: Recovery and Matrix Effect Data with Deuterated Internal Standards. This table demonstrates that even with significant matrix effects and variable recovery, the use of deuterated internal standards allows for accurate quantification.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of deuterated standards requires meticulous experimental design and validation. Below are detailed methodologies for key experiments.

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the entire quantitative analysis.

-

Analyte and Internal Standard Stock Solutions:

-

Accurately weigh a suitable amount of the analyte and deuterated internal standard reference materials.

-

Dissolve each in an appropriate high-purity organic solvent (e.g., methanol, acetonitrile) to create individual stock solutions of a known concentration (e.g., 1 mg/mL).[9]

-

Store these stock solutions at an appropriate temperature (e.g., -20°C or -80°C).[9]

-

-

Calibration Standards and Quality Control (QC) Working Solutions:

-

Internal Standard Spiking Solution:

-

Prepare a working solution of the deuterated internal standard by diluting its stock solution to a concentration that provides an appropriate response in the mass spectrometer (e.g., 100 ng/mL).[9]

-

Sample Preparation

The internal standard must be added at the earliest stage of sample preparation to compensate for variability throughout the process. Protein precipitation is a common method for extracting small molecules from biological matrices like plasma.

-

Protein Precipitation Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrator, QC, or unknown).[9]

-

Add a fixed volume of the internal standard spiking solution.

-

Add 300 µL of a cold organic solvent (e.g., acetonitrile containing 0.1% formic acid) to precipitate proteins.[9]

-

Vortex vigorously for 1 minute to ensure complete mixing and precipitation.[9]

-

Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[9]

-

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

-

Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive or negative ion mode depending on the analyte.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3] The specific precursor-to-product ion transitions for the analyte and its deuterated internal standard must be optimized.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the deuterated internal standard in all samples.

-

Calculate Response Ratios: For each sample, calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.

-

Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[3]

Mandatory Visualizations

To further clarify the processes and principles described, the following diagrams have been generated using Graphviz.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Caption: How a co-eluting deuterated IS mitigates matrix effects.

Caption: Decision tree for selecting an internal standard.

Conclusion

The use of deuterated internal standards in mass spectrometry represents the gold standard for quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical workflow provides unparalleled compensation for matrix effects and sample preparation variability. This leads to significantly improved accuracy, precision, and robustness of analytical methods, which is critical for regulatory submissions and the overall success of drug development programs. While the initial investment in a deuterated standard may be higher than for a structural analog, the long-term benefits of data quality, reliability, and defensibility are invaluable.

References

Alosetron-d3 Hydrochloride: A Comprehensive Technical Guide on Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a critical therapeutic agent for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2][3] The deuterated analog, Alosetron-d3 Hydrochloride, serves as a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[4] This technical guide provides an in-depth analysis of the chemical structure and stability of this compound, offering detailed experimental protocols and data to support research and development in the pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, isotopically labeled version of Alosetron Hydrochloride. The deuterium atoms are incorporated into the methyl group attached to the nitrogen of the pyrido[4,3-b]indol-1-one core. This specific labeling provides a distinct mass signature for analytical purposes without significantly altering the compound's fundamental chemical properties.

Chemical Name: 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Hydrochloride[5]

Table 1: Physicochemical Properties of this compound and Alosetron Hydrochloride

| Property | This compound | Alosetron Hydrochloride | Reference(s) |

| Molecular Formula | C17H16D3ClN4O | C17H18N4O•HCl | [4][6] |

| Molecular Weight | 333.83 g/mol | 330.8 g/mol | [4][7] |

| CAS Number | 1189919-71-8 | 122852-69-1 | [4][7] |

| Appearance | Off-white to light yellow solid | White to beige solid | [4][8] |

| Solubility in Water | 33.33 mg/mL (requires sonication) | 61 mg/mL | [4][8] |

| Solubility in 0.1M HCl | Not explicitly reported | 42 mg/mL | [8] |

| Solubility in Phosphate Buffer (pH 6.0) | Not explicitly reported | 0.3 mg/mL | [8] |

| Solubility in Phosphate Buffer (pH 8.0) | Not explicitly reported | <0.1 mg/mL | [8] |

Synthesis of this compound

The synthesis of this compound follows a similar pathway to its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The core of the synthesis involves the N-alkylation of the lactam nitrogen of the pyrido[4,3-b]indol-1-one ring system.

A plausible synthetic route involves:

-

Synthesis of Iodomethane-d3: This key deuterated reagent can be synthesized from deuterated methanol (CD3OD) through reaction with red phosphorus and iodine, or via other established methods.

-

N-alkylation: The intermediate, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, is deprotonated with a strong base like sodium hydride, followed by reaction with 4-(chloromethyl)-5-methylimidazole to form the Alosetron base. To introduce the deuterated methyl group, the precursor 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one would first be N-methylated using iodomethane-d3.

-

Salt Formation: The resulting Alosetron-d3 base is then treated with hydrochloric acid in a suitable solvent to yield the hydrochloride salt.

Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation studies on this compound are not extensively published, the stability profile can be largely inferred from studies on Alosetron Hydrochloride due to their structural similarity. The replacement of protium with deuterium in the N-methyl group is not expected to significantly impact the molecule's susceptibility to chemical degradation under the conditions described below.

Table 2: Summary of Forced Degradation Studies on Alosetron Hydrochloride

| Stress Condition | Observation | Degradation Products | Reference(s) |

| Acidic Hydrolysis (0.1 M HCl) | Stable | No significant degradation | [9] |

| Neutral Hydrolysis (Water) | Stable | No significant degradation | [9] |

| Alkaline Hydrolysis (0.1 M NaOH) | Labile | One major degradation product (SDP-II) | [9] |

| Oxidative Degradation (3% H2O2) | Labile | One major degradation product (SDP-I) | [9] |

| Thermal Degradation (80°C) | Stable | No significant degradation | [9] |

| Photolytic Degradation (UV light) | Stable | No significant degradation | [9] |

The primary degradation pathways for Alosetron are alkaline hydrolysis and oxidation. The deuteration at the N-methyl group is unlikely to alter these pathways as the reactive sites are elsewhere in the molecule.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Analytical column: Jones Chromatography C18 (150 mm x 4.6 mm; 3 µm particle size) or equivalent.

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.01 M ammonium acetate (pH adjusted to 3.5 with glacial acetic acid) and acetonitrile in a ratio of 75:25 (v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 217 nm.[9]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

3. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.

-

Forced Degradation Samples:

-

Acidic: Dissolve the sample in 0.1 M HCl and heat. Neutralize before injection.

-

Alkaline: Dissolve the sample in 0.1 M NaOH. Neutralize before injection.

-

Oxidative: Dissolve the sample in 3% H2O2.

-

Thermal: Store the solid drug substance at 80°C for 24 hours, then dissolve in the mobile phase.

-

Photolytic: Expose a solution of the drug to UV light (245 nm and 365 nm) for 24 hours.

-

Characterization by NMR and Mass Spectrometry

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To confirm the structure and assess the degree of deuteration by observing the absence or significant reduction of the N-methyl proton signal.

-

13C NMR: To confirm the carbon skeleton of the molecule.

-

2H NMR: To directly observe the deuterium signal and confirm its location.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

2. Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Technique: Electrospray ionization (ESI) in positive mode.

-

Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition and the presence of the three deuterium atoms. Fragmentation patterns can be analyzed to further confirm the structure.

Visualizations

Caption: Mechanism of action of Alosetron at the 5-HT3 receptor.

Caption: Workflow for forced degradation stability testing.

Conclusion

This compound is an indispensable analytical standard in the development and study of Alosetron. Its chemical structure, with the specific trideuteromethyl group, provides the necessary properties for its use in sensitive bioanalytical assays. The stability profile of this compound is expected to be comparable to that of Alosetron Hydrochloride, exhibiting lability under alkaline and oxidative conditions. The experimental protocols provided herein offer a robust framework for the analysis and stability assessment of this important molecule, supporting its application in advancing pharmaceutical research.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. CN116041139A - Method for separating deuterated methyl iodide - Google Patents [patents.google.com]

Alosetron-d3 Hydrochloride CAS number and molecular weight

An In-depth Technical Guide to Alosetron-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the potent and selective 5-HT3 receptor antagonist, Alosetron. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant technical data.

Core Compound Data

This compound is a stable, isotopically labeled form of Alosetron Hydrochloride. The incorporation of deuterium atoms provides a heavier molecular weight, making it an ideal internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.

| Parameter | Value | Reference |

| CAS Number | 1189919-71-8 | [1][2][3][4] |

| Molecular Weight | 333.83 g/mol | [1][2][3][5] |

| Molecular Formula | C17H16D3ClN4O | [1][3][5] |

Mechanism of Action: 5-HT3 Receptor Antagonism

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[6] These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract, as well as in other areas of the peripheral and central nervous systems.[6] The activation of 5-HT3 receptors by serotonin (5-HT) leads to the opening of non-selective cation channels, resulting in neuronal depolarization. This process is integral to the regulation of visceral pain, colonic transit, and gastrointestinal secretions, all of which are key factors in the pathophysiology of Irritable Bowel Syndrome (IBS).[6]

By competitively blocking the 5-HT3 receptor, Alosetron inhibits the downstream signaling cascade, thereby modulating the physiological responses associated with IBS.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Alosetron at the 5-HT3 receptor.

Caption: Mechanism of Alosetron at the 5-HT3 receptor.

Experimental Protocols

While specific experimental protocols for this compound are proprietary and application-dependent, its primary use as an internal standard in quantitative mass spectrometry (LC-MS/MS) follows a generalized workflow.

General LC-MS/MS Quantitative Analysis Workflow

-

Sample Preparation:

-

Biological matrices (e.g., plasma, urine) are thawed and vortexed.

-

A known concentration of this compound (internal standard) is spiked into the samples, calibrators, and quality control samples.

-

Protein precipitation is performed by adding a solvent such as acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

The supernatant is transferred to a new plate or vial for analysis.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected into a liquid chromatography system.

-

Separation of the analyte (Alosetron) and the internal standard (this compound) is achieved on a suitable C18 analytical column.

-

A gradient elution with mobile phases, typically consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol), is employed.

-

-

Mass Spectrometric Detection:

-

The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Alosetron and this compound are monitored.

-

The peak area ratio of the analyte to the internal standard is calculated and used to construct a calibration curve.

-

The concentration of Alosetron in the unknown samples is determined from the calibration curve.

-

Experimental Workflow Diagram

Caption: General workflow for quantitative analysis using LC-MS/MS.

References

An In-depth Technical Guide to the Solubility of Alosetron-d3 Hydrochloride

This technical guide provides a comprehensive overview of the solubility of Alosetron-d3 Hydrochloride in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental methodologies for solubility determination, and presents a visual workflow of the experimental process.

While specific solubility data for the deuterated form, this compound, is limited, the solubility is expected to be nearly identical to its non-deuterated counterpart, Alosetron Hydrochloride. The substitution of hydrogen with deuterium does not significantly alter the physicochemical properties that govern solubility. Therefore, data for Alosetron Hydrochloride is included as a reliable surrogate.

Data Presentation: Solubility of this compound and Alosetron Hydrochloride

The following table summarizes the quantitative solubility data for both this compound and Alosetron Hydrochloride in a range of common solvents and buffers. This allows for a clear comparison of solubility across different media.

| Compound | Solvent/Buffer | Solubility | Reference |

| This compound | Water (H₂O) | 33.33 mg/mL (requires sonication) | [1] |

| Alosetron Hydrochloride | Water | 61 mg/mL | [2][3][4][5][6][7] |

| 0.1M Hydrochloric Acid (HCl) | 42 mg/mL | [2][3][4][5][6] | |

| pH 6.0 Phosphate Buffer | 0.3 mg/mL | [2][3][4][5][6] | |

| pH 8.0 Phosphate Buffer | < 0.1 mg/mL | [2][3][4][5][6] | |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [5] | |

| Dimethylformamide (DMF) | ~10 mg/mL | [5] | |

| Ethanol | ~0.5 mg/mL | [5] | |

| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [5] |

Experimental Protocols

Determining the solubility of a compound is a critical step in drug development. The following section details a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound, commonly known as the shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent system at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate buffer, etc.)

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the dissolved compound from the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

-

Filtration:

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Analyze the diluted sample to determine the concentration of this compound.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 7. uspharmacist.com [uspharmacist.com]

Isotopic Purity of Alosetron-d3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of isotopic purity for Alosetron-d3 Hydrochloride. Alosetron-d3 HCl is the deuterium-labeled version of Alosetron, a potent and selective 5-HT3 receptor antagonist used for managing severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1][2][3] The deuterated form serves as an essential internal standard for precise quantification in bioanalytical studies using mass spectrometry.[4][5] Ensuring the isotopic purity of this standard is paramount for the accuracy and reliability of pharmacokinetic and metabolic data.

Introduction to Isotopic Purity

Isotopic purity, also known as isotopic enrichment, quantifies the percentage of a molecule where a specific atom has been replaced by its isotope.[6] For this compound, this refers to the successful incorporation of three deuterium atoms. However, the chemical synthesis process is never perfect, resulting in a mixture of molecules with varying degrees of deuteration, known as isotopologues (e.g., d0, d1, d2, d3).[7] The distribution of these isotopologues directly impacts the accuracy of quantitative analyses, making rigorous purity assessment a critical requirement.[8] High isotopic purity minimizes interference and ensures clear mass separation in analytical workflows.[9]

Quantitative Data and Specifications

The isotopic purity of Alosetron-d3 HCl is determined by the relative abundance of its isotopologues. While specific values vary by manufacturing batch, high-quality standards generally meet stringent purity requirements.

Table 1: Molecular Information for Alosetron and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Alosetron | C₁₇H₁₈N₄O | 294.36[10] |

| this compound | C₁₇H₁₆D₃ClN₄O | 333.83[4][10][11] |

Table 2: Representative Isotopic Purity Specifications for Alosetron-d3 HCl

| Isotopologue | Description | Typical Abundance (%) |

|---|---|---|

| d3 | Fully deuterated species | ≥ 98%[9] |

| d2 | Contains two deuterium atoms | ≤ 2% |

| d1 | Contains one deuterium atom | ≤ 1% |

| d0 | Undeuterated (parent) compound | ≤ 0.5% |

| Overall Isotopic Purity | Percentage of desired labeled positions | ≥ 98% [9] |

Note: These values are representative. Always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Alosetron's Mechanism of Action

Alosetron functions as a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptors, which are ligand-gated cation channels.[12] These receptors are widely distributed on enteric neurons in the gastrointestinal (GI) tract.[3][13] In individuals with IBS, abnormal serotonin signaling is thought to contribute to symptoms.[1] By blocking 5-HT3 receptors, Alosetron modulates the enteric nervous system, leading to a reduction in visceral pain, a slowing of colonic transit, and decreased GI secretions.[1][3][12]

References

- 1. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]

- 2. Alosetron - Wikipedia [en.wikipedia.org]

- 3. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 8. benchchem.com [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Alosetron: Package Insert / Prescribing Information / MOA [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Commercial Suppliers of High-Purity Alosetron-d3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity Alosetron-d3 Hydrochloride, a deuterated analog of Alosetron Hydrochloride used as an internal standard in pharmacokinetic studies and as a tool in metabolic research. This guide summarizes key quantitative data, outlines experimental protocols for quality control, and visualizes the procurement and verification workflow for this critical research compound.

Commercial Supplier Landscape

A number of reputable chemical suppliers offer this compound for research and development purposes. The table below provides a comparative summary of key specifications from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability, as these are subject to change.

| Supplier | Purity Specification | Isotopic Enrichment | Available Quantities |

| MedChemExpress | ≥99.0%[1] | Not explicitly stated | 1 mg, 5 mg, 10 mg |

| Santa Cruz Biotechnology | Information available on lot-specific Certificate of Analysis | Information available on lot-specific Certificate of Analysis | Inquire for details |

| Simson Pharma | Certificate of Analysis provided with purchase[2] | Not explicitly stated | Inquire for details |

| LGC Standards | Certificate of Analysis provided with purchase | Not explicitly stated | Inquire for details |

| Pharmaffiliates | High Purity | Not explicitly stated | Inquire for details[3] |

| Amadis Chemical | 97% | Not explicitly stated | Starting from 10 mg[2] |

Synthesis and Quality Control

High-purity this compound is essential for accurate and reproducible experimental results. The synthesis of this deuterated compound generally follows the established routes for Alosetron, with the introduction of deuterium atoms at the N-methyl position of the pyrido[4,3-b]indol-1-one core. This is typically achieved by using a deuterated methylating agent in the final synthetic steps.

Rigorous quality control is paramount to confirm the chemical identity, purity, and isotopic enrichment of the final product. The following experimental protocols are representative of the analytical methods employed by suppliers.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Alosetron and other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient profile will be optimized to achieve optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 295 nm.[4][5]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system.

-

Quantification: The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the isotopic enrichment of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the successful incorporation of deuterium.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signal and confirm its location within the molecule.

-

Mass Spectrometry (MS): While not an NMR technique, MS is a crucial complementary method. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the incorporation of three deuterium atoms.

-

Isotopic Enrichment Calculation: The relative intensities of the proton signals for the deuterated and non-deuterated positions in the ¹H NMR spectrum, or the integration of the deuterium signal in the ²H NMR spectrum, can be used to calculate the isotopic enrichment. Mass spectrometry can also provide information on the distribution of different isotopologues.

Procurement and Quality Verification Workflow

The process of acquiring and verifying the quality of a high-purity deuterated standard involves several critical steps to ensure the integrity of research data.

Caption: Workflow for procuring and verifying high-purity this compound.

Signaling Pathway of Alosetron

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract. The binding of serotonin to these receptors is involved in the modulation of visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, Alosetron helps to alleviate the symptoms of diarrhea-predominant irritable bowel syndrome (IBS-D).

Caption: Simplified signaling pathway of Alosetron's antagonism of the 5-HT3 receptor.

References

Methodological & Application

Application Note: High-Throughput Analysis of Alosetron in Human Plasma Using LC-MS/MS with Alosetron-d3 Hydrochloride as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Alosetron in human plasma using a rapid and sensitive LC-MS/MS method. The protocol employs Alosetron-d3 Hydrochloride as a stable isotope-labeled internal standard to ensure accuracy and precision.

Introduction

Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D).[1] Accurate and reliable quantification of Alosetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] This application note describes a validated UPLC-MS/MS method for the determination of Alosetron in human plasma, utilizing solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (Alosetron-d3) for precise quantification.[4][5]

Experimental

Materials and Reagents

-

Alosetron Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Formate

-

Formic Acid

-

Human Plasma (with K2EDTA as anticoagulant)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., LichroSep DVB-HL, 30 mg, 1 cm³)[4][5]

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative systems and parameters.

Table 1: LC-MS/MS Instrumentation

| Component | Specification |

| Liquid Chromatography | UPLC System (e.g., Waters Acquity UPLC) |

| Mass Spectrometer | Triple Quadrupole MS (e.g., Sciex QTRAP 6500+)[6] |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Data Acquisition | Analyst Software or equivalent |

Chromatographic Conditions

Table 2: Chromatographic Parameters

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4][5] |

| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Formate (pH 3.0, adjusted with 0.1% Formic Acid) (80:20, v/v)[4][5] |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 2 µL[6] |

| Column Temperature | 40 °C[6] |

| Run Time | Isocratic elution, with a total run time allowing for baseline separation and column equilibration. |

Mass Spectrometric Conditions

The mass spectrometer was operated in the positive ion electrospray mode. The multiple reaction monitoring (MRM) transitions were optimized for Alosetron and its deuterated internal standard.

Table 3: Mass Spectrometer Parameters and MRM Transitions

| Parameter | Alosetron | Alosetron-d3 (IS) |

| Precursor Ion (m/z) | 295.1 | 299.1 (or similar for d3) |

| Product Ion (m/z) | 201.0 | 205.1 (or similar for d3) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Ion Source Temperature | 450 °C[6] | 450 °C[6] |

| IonSpray Voltage | 2500 V[6] | 2500 V[6] |

Note: The MRM transitions for Alosetron-d3 may vary slightly depending on the exact deuteration pattern. The values presented are based on a closely related analog, Alosetron-13C-d3.[4][5]

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Alosetron and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Alosetron stock solution with a mixture of acetonitrile and water to create calibration curve (CC) standards.

-

Internal Standard Working Solution: Dilute the Alosetron-d3 stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.

-

Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve over a desired concentration range (e.g., 0.01–10.0 ng/mL) and quality control samples at low, medium, and high concentrations.[4][5]

Sample Preparation (Solid-Phase Extraction)

The following protocol outlines a solid-phase extraction (SPE) procedure for the efficient extraction of Alosetron and the internal standard from human plasma.

Caption: Solid-Phase Extraction Workflow for Alosetron.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: Assess the linearity of the calibration curve over the intended concentration range.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples.

-

Selectivity and Specificity: Evaluate potential interference from endogenous plasma components.

-

Matrix Effect: Investigate the effect of the plasma matrix on the ionization of the analyte and internal standard.[4][5]

-

Recovery: Determine the extraction efficiency of the SPE method.[4][5]

-

Stability: Assess the stability of Alosetron in plasma under various storage and handling conditions.

Results and Discussion

Table 4: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.01–10.0 ng/mL[4][5] |

| Correlation Coefficient (r²) | > 0.99 |

| Assay Recovery | 97–103% for Alosetron and IS[4][5] |

| Matrix Factor (IS-normalized) | 0.96 to 1.04[4][5] |

The use of a stable isotope-labeled internal standard, Alosetron-d3, is crucial for mitigating variability introduced during sample preparation and potential matrix effects, thereby ensuring high accuracy and precision of the method. The described SPE protocol provides a clean extract, minimizing ion suppression/enhancement and leading to a robust and reliable assay.[4][5]

Logical Workflow for Method Development

Caption: LC-MS/MS Method Development Logical Flow.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of Alosetron in human plasma using Alosetron-d3 as an internal standard. The combination of efficient solid-phase extraction, rapid UPLC separation, and highly selective MS/MS detection provides a reliable analytical tool for pharmacokinetic and clinical studies of Alosetron.

References

- 1. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alosetron repeat dose pharmacokinetics, effects on enzyme activities, and influence of demographic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review article: clinical pharmacology of alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. phenomenex.com [phenomenex.com]

Application Notes and Protocols for the Analysis of Alosetron in Human Plasma using Alosetron-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1] Accurate and reliable quantification of Alosetron in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sample preparation of Alosetron in human plasma using Alosetron-d3 Hydrochloride as an internal standard, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision of the method.

Experimental Protocols

This section details three common sample preparation techniques for the extraction of Alosetron from human plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE) Protocol

SPE is a highly effective technique for sample clean-up and concentration, resulting in high analyte recovery and minimal matrix effects.

Materials:

-

Human plasma (K2-EDTA)

-

Alosetron and this compound analytical standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Water (LC-MS grade)

-

LichroSep DVB-HL (30 mg, 1 cm³) SPE cartridges or equivalent polymeric reversed-phase sorbent

Procedure:

-

Sample Spiking: To 500 µL of human plasma in a polypropylene tube, add the appropriate volume of Alosetron working standard solution (for calibration curve and quality control samples) and 50 µL of this compound internal standard working solution. For blank samples, add 50 µL of the diluent (e.g., 50:50 methanol:water). Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Analyte Elution: Elute Alosetron and the internal standard with 1 mL of acetonitrile into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 v/v acetonitrile and 2.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid). Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

-

Human plasma (K2-EDTA)

-

Alosetron and this compound analytical standards

-

Ethyl acetate (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Mobile phase for reconstitution

Procedure:

-

Sample Spiking: To 500 µL of human plasma in a polypropylene tube, add the Alosetron working standard and 50 µL of this compound internal standard working solution. Vortex for 10 seconds.

-

Extraction Solvent Addition: Add 2.5 mL of ethyl acetate to the plasma sample.

-

Extraction: Vortex the mixture vigorously for 5 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.

-

Analysis: Transfer the sample to an autosampler vial for UPLC-MS/MS analysis.

Protein Precipitation (PPT) Protocol

PPT is a rapid and simple method for removing proteins from plasma samples, though it may result in less clean extracts compared to SPE and LLE.

Materials:

-

Human plasma (K2-EDTA)

-

Alosetron and this compound analytical standards

-

Acetonitrile (LC-MS grade, containing 0.1% formic acid)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Mobile phase for reconstitution

Procedure:

-

Sample Spiking: To 200 µL of human plasma in a microcentrifuge tube, add the Alosetron working standard and 20 µL of this compound internal standard working solution. Vortex for 10 seconds.

-

Precipitating Agent Addition: Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

-

Precipitation: Vortex the mixture for 2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.

-

Analysis: Transfer the sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[2]

-

Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 3.0 adjusted with 0.1% formic acid) (80:20, v/v)[2]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Data Presentation

The following tables summarize the quantitative data typically obtained from the validation of a bioanalytical method for Alosetron in human plasma.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.01 - 10.0 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Inter-day Accuracy | Within ± 15% |

| Inter-day Precision | < 15% |

Table 2: Recovery and Matrix Effect Data (SPE Method)

| Analyte | Mean Recovery (%) | IS-Normalized Matrix Factor |

| Alosetron | 97 - 103[2] | 0.96 - 1.04[2] |

| Alosetron-d3 | 97 - 103[2] | 0.96 - 1.04[2] |

Visualizations

Caption: General workflow for Alosetron analysis in human plasma.

References

Application Notes and Protocols for Alosetron-d3 Hydrochloride in Rat Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron hydrochloride is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. It is primarily indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1] Understanding the pharmacokinetic profile of Alosetron in preclinical models, such as rats, is crucial for the evaluation of its safety and efficacy. Alosetron-d3 hydrochloride, a deuterated isotopologue of Alosetron, is a critical tool in these studies, serving as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass.

These application notes provide a comprehensive overview of the use of this compound in rat pharmacokinetic studies, including detailed experimental protocols and data presentation guidelines.

Pharmacokinetic Profile of Alosetron in Rats

Table 1: Pharmacokinetic Parameters of Alosetron Hydrochloride in Rats Following Oral Administration

| Parameter | Symbol | Unit | Value (Example) | Description |

| Maximum Plasma Concentration | Cmax | ng/mL | [To be determined] | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | h | [To be determined] | The time at which Cmax is reached. |

| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | [To be determined] | The total drug exposure up to the last measurable concentration. |

| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | [To be determined] | The total drug exposure from time zero to infinity. |

| Elimination Half-Life | t½ | h | [To be determined] | The time required for the plasma concentration of the drug to decrease by half. |

| Bioavailability | F | % | [To be determined] | The fraction of the administered dose that reaches systemic circulation. |

Note: Researchers should populate this table with data obtained from their specific experimental studies.

Experimental Protocols

A successful pharmacokinetic study relies on meticulously planned and executed protocols. The following sections detail the methodologies for an oral pharmacokinetic study of Alosetron hydrochloride in rats, utilizing this compound for bioanalytical quantification.

In-Life Phase: Oral Pharmacokinetic Study in Rats

This protocol outlines the procedures for the administration of Alosetron hydrochloride to rats and the subsequent collection of blood samples for pharmacokinetic analysis.

1.1. Animal Model

-

Species: Male or female Sprague-Dawley rats are commonly used.

-

Health Status: Animals must be healthy and free from disease. A health examination should be conducted prior to the study.

-

Acclimation: Animals should be acclimated to the laboratory environment for at least one week before the study begins.

-

Housing: House animals in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.[1]

-

Fasting: Animals are typically fasted overnight (approximately 12 hours) before dose administration, with ad libitum access to water.[1]

1.2. Dose Formulation and Administration

-

Formulation: Prepare a solution or suspension of Alosetron hydrochloride in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose).

-

Administration: Administer the formulation via oral gavage. The volume should not exceed 10-20 mL/kg.

-

Safety Note: High single oral doses of Alosetron (60 mg/kg in female rats) have been reported to be lethal.[3] Dose selection should be based on preliminary toxicity studies.

1.3. Blood Sample Collection

-

Time Points: Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Procedure: Collect approximately 0.2-0.3 mL of blood from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Sample Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until bioanalysis.

Bioanalytical Phase: Quantification of Alosetron in Rat Plasma

This protocol describes the use of LC-MS/MS to quantify Alosetron concentrations in plasma samples, with this compound as the internal standard.

2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of rat plasma, add a working solution of this compound (internal standard).

-

Add a protein precipitation agent (e.g., acetonitrile).

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

2.2. LC-MS/MS Conditions

-

Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically suitable.[1]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[1]

-

Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.[1]

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Monitor the specific multiple reaction monitoring (MRM) transitions for Alosetron and this compound.

Table 2: Example MRM Transitions for Alosetron and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Alosetron | 295.1 | 201.0 |

| Alosetron-d3 | 298.1 | 204.0 |

Note: MRM transitions should be optimized for the specific instrument used.

Mechanism of Action: 5-HT3 Receptor Antagonism

Alosetron exerts its pharmacological effects by acting as a selective antagonist at 5-HT3 receptors. These receptors are ligand-gated ion channels located on enteric neurons in the gastrointestinal tract.[1]

-

Serotonin (5-HT) Release: Enterochromaffin cells in the gut release serotonin in response to various stimuli.

-

5-HT3 Receptor Activation: Serotonin binds to and activates 5-HT3 receptors on enteric neurons.

-

Neuronal Depolarization: This activation opens non-selective cation channels, leading to an influx of Na+ and Ca2+ ions and subsequent neuronal depolarization.

-

Physiological Response: This neuronal activation contributes to visceral pain perception, increased colonic transit, and gastrointestinal secretions.[1]

-

Alosetron's Role: Alosetron competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby blocking the downstream signaling cascade. This results in a reduction of visceral pain and a decrease in colonic transit.[1]

Conclusion